The compound H-Phe-Phe-Tyr-Val-Thr-Glu-OH is a synthetic peptide that consists of six amino acids: Phenylalanine, Tyrosine, Valine, Threonine, Glutamic acid, and a C-terminal hydroxyl group. This peptide is notable for its potential biological activities and applications in various scientific fields, including pharmacology and biochemistry.
Peptides like H-Phe-Phe-Tyr-Val-Thr-Glu-OH are typically synthesized in laboratories using solid-phase peptide synthesis techniques. The sequence of amino acids can be designed to study specific biological interactions or to develop therapeutic agents.
This compound belongs to the class of peptides, specifically oligopeptides, which are short chains of amino acids linked by peptide bonds. It can be classified further based on the properties of its constituent amino acids, including their polarity and charge.
The synthesis of H-Phe-Phe-Tyr-Val-Thr-Glu-OH can be accomplished through solid-phase peptide synthesis (SPPS). This method involves the following steps:
The specific conditions for coupling and deprotection can vary based on the protecting groups used (e.g., Fmoc for amines). The efficiency of each coupling reaction can be monitored through analytical methods such as mass spectrometry or analytical HPLC.
The molecular structure of H-Phe-Phe-Tyr-Val-Thr-Glu-OH can be represented as follows:
The molecular formula can be derived from the individual amino acids:
H-Phe-Phe-Tyr-Val-Thr-Glu-OH can undergo various chemical reactions typical for peptides, including:
Reactions involving this peptide can be monitored using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and modifications.
The mechanism of action for H-Phe-Phe-Tyr-Val-Thr-Glu-OH likely involves binding to specific receptors or enzymes in biological systems. For example:
Studies have shown that peptides with similar sequences can modulate neurotransmitter release or influence metabolic pathways .
Relevant data such as dipole moments and electronic properties can also provide insights into reactivity and interaction potential .
H-Phe-Phe-Tyr-Val-Thr-Glu-OH has several applications in scientific research:
The liberation of bioactive peptides like H-Phe-Phe-Tyr-Val-Thr-Glu-OH from precursor proteins is governed by highly specific proteolytic cleavage mechanisms. Proteases recognize distinct residue patterns within polypeptide chains, with cleavage sites determined by atomic-level interactions between enzyme active sites and substrate amino acids. The Schechter-Berger nomenclature provides a standardized framework for defining protease specificity, where substrate residues are designated P3-P2-P1↓P1′-P2′-P3′ (↓ indicates cleavage site) [3]. For the hexapeptide FFYVTE, its N-terminal Phe-Phe dipeptide suggests potential chymotrypsin-like cleavage (targeting aromatic residues at P1), while the C-terminal Glu implies sensitivity to glutamyl endopeptidases [3] [10].
Table 1: Protease Cleavage Specificities Relevant to FFYVTE Liberation
| Protease | Primary Specificity (P1/P1′) | Potential Cleavage Site in Precursor |
|---|---|---|
| Chymotrypsin | Trp/Tyr/Phe (P1) | -X-Phe↓Phe-Tyr- (N-terminal release) |
| Arg-C proteinase | Arg (P1) | -Arg↓Phe-Phe-Tyr- (C-terminal basic residue) |
| Asp-N Endopeptidase | Asp/Glu (P1′) | -Thr-Glu↓X- (C-terminal release) |
| Enterokinase | -Lys↓ (P1) | -Lys↓Phe-Phe-Tyr- |
Real-world proteolysis involves complex kinetic hierarchies where sequential cleavages by multiple enzymes release nested fragments. Caspases, for example, require tetra-residue motifs (e.g., DEVD↓X for caspase-3) [3], illustrating how flanking residues beyond immediate cleavage sites influence efficiency. The hexapeptide’s Thr-Glu C-terminus may represent a product of carboxypeptidase action following initial endoprotease cleavage, highlighting the multi-step processing required for bioactive peptide maturation [7] [9].
Directed enzymatic hydrolysis represents the primary industrial and research method for generating bioactive peptides from precursor proteins. Sequential hydrolysis using complementary endo- and exoproteases significantly enhances the yield of target peptides compared to single-enzyme approaches. Studies on porcine blood protein hydrolysis demonstrate that combinations like Alcalase (endoprotease) followed by Protana™ Prime (exoprotease) increase hydrolysis degrees by >30% and enrich low-MW peptide fractions (<3 kDa) to >85% of hydrolysates [4]. This stepwise strategy is critical for liberating FFYVTE-like sequences by first generating larger fragments via endoproteases, then trimming termini via exoproteases.
Table 2: Enzymatic Hydrolysis Systems for Bioactive Peptide Production
| Enzyme System | Protease Types | Impact on Peptide Profile | Relevance to FFYVTE |
|---|---|---|---|
| Single endoprotease (e.g., Alcalase) | Serine endopeptidase | Broad MW distribution; hydrophobic cores | Initial protein fragmentation |
| Endo/exoprotease combo (e.g., Alcalase + Flavourzyme) | Mixed specificity | High <3 kDa peptide yield; reduced bitterness | Terminal refinement of FFYVTE |
| Triple sequential (e.g., Alcalase→Protana→Flavourzyme) | Multi-mechanism | Ultra-high specificity; 87% <3 kDa fragments | Precision liberation of target sequence |
Non-thermal pretreatments (ultrasound, high-pressure processing) markedly enhance proteolytic efficiency by inducing structural loosening in precursor proteins. Ultrasound generates acoustic cavitation that disrupts hydrophobic interactions and β-sheets, increasing solvent accessibility of cleavage sites. High-pressure processing (100–300 MPa) unfolds globular domains via disruption of quaternary structures, exposing buried Phe/Tyr-rich regions to enzymatic attack [9]. These technologies could optimize FFYVTE generation by pre-denaturing precursors to facilitate protease docking at its N-terminal Phe-Phe motif.
The embedded location of H-Phe-Phe-Tyr-Val-Thr-Glu-OH within precursor proteins dictates its susceptibility to proteolytic release. Three structural features are particularly influential:
Loop/β-strand motifs: Sequences flanked by flexible loops exhibit enhanced protease accessibility compared to rigid α-helical segments. The hexapeptide’s Val-Thr-Glu segment may adopt β-strand geometry, potentially positioning Phe¹-Phe² at turn regions vulnerable to initial cleavage [1] [7]. Proinsulin processing illustrates this principle—its C-peptide connecting domain (linking A-B chains) is excised precisely because its non-helical, extended conformation presents accessible dibasic (Arg-Arg, Lys-Arg) sites to prohormone convertases [7].
Hydrophobic clustering: N-terminal Phe-Phe dipeptides can drive amyloid-like aggregation, sterically shielding cleavage sites. However, molecular dynamics reveal that such clusters also create protease docking niches—hydrophobic patches on the precursor surface facilitate enzyme binding via complementary non-polar interactions. This dual role explains why chymotrypsin efficiently cleaves at Phe-Phe motifs despite their self-association tendency [8] [10].
Charge gatekeepers: Adjacent acidic/basic residues can inhibit or promote cleavage. The C-terminal Glu⁶ confers negative charge that may:
Table 3: Structural Determinants Influencing Hexapeptide Liberation
| Structural Feature | Protease Implications | Example in Known Systems |
|---|---|---|
| N-terminal hydrophobic cluster (Phe¹-Phe²) | Chymotrypsin recruitment site; potential aggregation shield | Amyloid β fragment release from APP |
| Central β-branched residues (Val⁴, Thr⁵) | Structural rigidity limits backbone flexibility | Proinsulin B-chain C-terminal stability |
| C-terminal acidic residue (Glu⁶) | pH-dependent charge modulation; metalloprotease docking | Angiotensin I C-terminal Asp liberation |
| Flanking basic residues (if present) | Trypsin/enterokinase recognition sites | Prohormone dibasic cleavage sites |
These structural principles enable in silico prediction of FFYVTE-liberating proteases. Bioinformatics tools (e.g., PeptideCutter) model cleavage probability based on residue exposure, secondary structure, and motif conservation across homologous precursors [3]. Such analyses suggest that cathepsin L (targeting Phe↓Phe) and prolyl oligopeptidase (cleaving after Val³) are strong candidates for physiological generation of this hexapeptide.
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